molecular formula C12H12N2O4S B2478260 7-(2-methoxyethyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 689228-33-9

7-(2-methoxyethyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No. B2478260
CAS RN: 689228-33-9
M. Wt: 280.3
InChI Key: BOHHIBUUBIXERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazoline is an organic compound with a formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .


Synthesis Analysis

The synthesis of quinazoline was first reported in 1895 by August Bischler and Lang through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . In 1903, Siegmund Gabriel reported the synthesis of the parent quinazoline from o-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to 2-amino benzylamine .


Molecular Structure Analysis

Quinazoline is a planar molecule. It is isomeric with the other diazanaphthalenes of the benzodiazine subgroup: cinnoline, quinoxaline, and phthalazine .


Chemical Reactions Analysis

Quinazoline can undergo various reactions such as hydration, addition reactions, hydrolysis, and electrophilic and nucleophilic substitution .


Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water. It has a molar mass of 130.150 g·mol−1 .

Scientific Research Applications

Synthesis and Biological Activity

Quinazolinone derivatives are synthesized through various methods and have been found to possess a wide range of biological activities. For instance, the synthesis and evaluation of certain quinazolinone compounds have demonstrated significant analgesic activity, suggesting their potential use in pain management (Osarumwense Peter Osarodion, 2023). Similarly, glycosylation of related compounds has led to the creation of derivatives with potential biological applications (M. A. Saleh & M. Abdel-megeed, 2003).

Antimicrobial and Anticancer Properties

Research into similar quinazolinone structures has shown their potential as antimicrobial and anticancer agents. For example, certain derivatives have been evaluated for their antimicrobial activity, providing a foundation for the development of new antibacterial and antifungal therapies (Azza M. El‐Kazak & M. Ibrahim, 2013). Moreover, compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one have been identified as promising anticancer leads, with potential mechanisms involving the disruption of tumor vasculature and inhibition of cell proliferation (Mu-Tian Cui et al., 2017).

Agricultural Applications

The novel quinazolin-4(3H)-one derivatives have also been explored for their efficacy as agricultural bactericides against pathogens like Xanthomonas oryzae pv. oryzae, indicating their potential in addressing plant diseases and contributing to crop protection (Huan-Huan Du et al., 2018).

Mechanism of Action

While the mechanism of action for your specific compound is not available, quinazoline derivatives have been synthesized for medicinal purposes such as antimalarial and anticancer agents .

Safety and Hazards

Quinazoline is considered an irritant. The GHS labelling includes a signal word “Warning” and hazard statements H315, H319, H335 .

Future Directions

The future directions for research on quinazoline and its derivatives could involve exploring its potential uses in medicinal chemistry, given its properties and the biological activity of some of its derivatives .

properties

IUPAC Name

7-(2-methoxyethyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-16-3-2-14-11(15)7-4-9-10(18-6-17-9)5-8(7)13-12(14)19/h4-5H,2-3,6H2,1H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHHIBUUBIXERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.